(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide is an organic compound that features a furan ring and a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide typically involves the reaction of furan-2-carbaldehyde with 4-(phenylamino)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan ring and phenylamino group can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide: Unique due to its specific structure and functional groups.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with different substituents.
Uniqueness
This compound is unique due to its combination of a furan ring and a phenylamino group, which confer specific chemical and biological properties not found in other similar compounds.
Biological Activity
(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide is a synthetic organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a furan ring and a phenylamino group, which are critical for its interaction with biological targets. Understanding its biological activity is essential for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A furan moiety, which is known for its reactive properties.
- A phenylamino group, which can engage in various molecular interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The furan ring may undergo metabolic transformations that enhance or modify the compound's efficacy and safety profile.
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has been shown to induce apoptosis in various cancer cell lines, potentially through the activation of caspase pathways.
- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : Research has suggested that this compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. Further studies are necessary to fully elucidate its pharmacokinetics and long-term effects.
Properties
IUPAC Name |
(E)-N-(4-anilinophenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(13-12-18-7-4-14-23-18)21-17-10-8-16(9-11-17)20-15-5-2-1-3-6-15/h1-14,20H,(H,21,22)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCVLFWBEGTNKE-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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